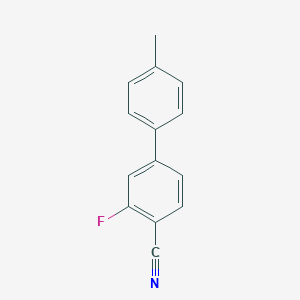

2-Fluoro-4-(4-methylphenyl)benzonitrile

Description

Properties

IUPAC Name |

2-fluoro-4-(4-methylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN/c1-10-2-4-11(5-3-10)12-6-7-13(9-16)14(15)8-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCNSAYZRFHUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10628739 | |

| Record name | 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166446-31-7 | |

| Record name | 3-Fluoro-4'-methyl[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10628739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysts

-

Catalyst System : Pd(PPh₃)₄ (1–2 mol%) or PdCl₂(dppf) (dppf = 1,1'-bis(diphenylphosphino)ferrocene).

Key Advantage : Tolerance for functional groups (e.g., nitrile, methyl) without side reactions.

Table 1: Suzuki Coupling Optimization

| Boronic Acid | Bromo Precursor | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| 4-Fluorophenylboronic acid | 4-Bromo-4'-methylbiphenyl | Pd(PPh₃)₄ | 90 | 78 |

| 3-Fluoro-4-biphenylboronic acid | 4-Bromotoluene | PdCl₂(dppf) | 100 | 82 |

Oxime Dehydration and Cyclization Pathways

Oxime intermediates enable nitrile formation via dehydration (Figure 2).

Stepwise Synthesis from Benzaldehyde Derivatives

-

Oxime Formation : 2-Fluoro-4-methylbenzaldehyde reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in methanol/NaOH (20–25°C, 12 h) to yield 2-fluoro-4-methylbenzaldoxime.

-

Dehydration : Oxime treated with NaHSO₄·H₂O in toluene at 110–115°C for 6 h, producing 2-fluoro-4-methylbenzonitrile (85–92% yield).

Critical Parameter : Excess NaHSO₄·H₂O prevents imine byproduct formation.

Table 2: Dehydration Reagent Comparison

| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaHSO₄·H₂O | Toluene | 110 | 6 | 92 |

| P₂O₅ | Xylene | 130 | 8 | 78 |

| H₂SO₄ (conc.) | CH₃CN | 100 | 4 | 65 |

Nucleophilic Aromatic Substitution (NAS) with Cyanide Sources

Direct cyanation of halogenated precursors avoids multi-step sequences.

Bromine-to-Nitrile Conversion

Limitation : Requires electron-deficient aryl halides for efficient substitution.

Transition metals facilitate nitrile group introduction under milder conditions.

Palladium-Catalyzed Cyanation

Note : Zn(CN)₂ reduces Pd leaching, enhancing catalyst recyclability.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Table 3: Cost Analysis of Key Methods

| Method | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) |

|---|---|---|

| Suzuki Coupling | 220 | 150 |

| Oxime Dehydration | 180 | 120 |

| NAS with CuCN | 210 | 200 |

Comparative Analysis of Preparation Methods

Efficiency and Scalability

-

Suzuki Coupling : High yields but requires expensive Pd catalysts.

-

Oxime Route : Cost-effective but involves hazardous NH₂OH·HCl.

-

NAS Cyanation : Scalable but limited to activated aryl halides.

Recommendation : Hybrid approaches (e.g., Suzuki coupling followed by cyanation) balance cost and efficiency for ton-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(4-methylphenyl)benzonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or other oxidized derivatives.

Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products Formed

Substitution Reactions: Products include derivatives with different functional groups replacing the fluorine atom.

Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

Reduction Reactions: Products include primary amines or other reduced derivatives.

Scientific Research Applications

2-Fluoro-4-(4-methylphenyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a probe in studying biological systems and interactions.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: It is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(4-methylphenyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its target, while the nitrile group can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

(a) 2-Fluoro-4-(4-fluorophenyl)benzonitrile (CAS: 1214332-40-7)

- Structure : Differs by replacing the 4-methylphenyl group with a 4-fluorophenyl group.

- Applications : Used in high-purity pharmaceutical intermediates, highlighting its role in medicinal chemistry .

(b) 2-(4-Methylphenyl)benzonitrile (CAS: 114772-53-1)

- Structure : Lacks the fluorine atom at the 2-position.

- Properties: Absence of fluorine reduces steric and electronic effects, likely increasing solubility in non-polar solvents. The molecular weight (193.24 g/mol) is lower than the fluorinated derivative.

- Applications : Serves as a reference compound in spectroscopic studies (e.g., IR, mass spectrometry) .

(c) 2-Fluoro-6-(4-methylphenoxy)benzonitrile

- Structure: Contains a phenoxy linker instead of a direct phenyl attachment.

- Synthesis : Produced via nucleophilic aromatic substitution, with yields up to 97% under optimized conditions .

Electronic and Photophysical Properties

(a) Thiophene-Based Derivatives (e.g., MOT and DMAT)

- Structure : Derivatives like 2-fluoro-4-(5-(4-methoxyphenyl)thiophen-2-yl)benzonitrile incorporate thiophene rings.

- Properties : Thiophene’s electron-rich nature enhances charge-transfer characteristics, leading to solvent-dependent fluorosolvatochromism. This contrasts with the purely aromatic benzonitrile core of the target compound, which exhibits weaker solvatochromic shifts .

(b) Liquid Crystal Derivatives (e.g., 2-Fluoro-4-(trans-4-propylcyclohexyl)benzonitrile)

- Structure : Features a bicyclohexyl group instead of a methylphenyl group.

- Properties : The rigid bicyclohexyl moiety improves thermal stability and mesomorphic behavior, making it suitable for liquid crystal displays (LCDs). Safety data indicate low acute toxicity (GHS Category 5) .

(a) LSD1 Inhibitors (e.g., 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile)

- Structure : Shares the benzonitrile and 4-methylphenyl motifs.

- Activity: The cyano group forms a critical hydrogen bond with Lys661 in LSD1, a cancer therapeutic target. The 4-methylphenyl group occupies a hydrophobic pocket, a feature shared with 2-fluoro-4-(4-methylphenyl)benzonitrile but with additional pyridine and piperidine modifications enhancing binding affinity .

(b) DGAT2 Inhibitors (e.g., 3-bromo-4-[2-fluoro-4-({4-oxo-2-[(2-pyridin-2-ylethyl)amino]-1,3-thiazol-5-ylidene}methyl)phenoxy]benzonitrile)

- Structure : Contains a bromine atom and a thiazole ring, diverging significantly from the target compound.

- Activity : Demonstrates specificity for DGAT2, an enzyme in lipid metabolism, underscoring how halogenation and heterocyclic additions modulate target selectivity .

Biological Activity

2-Fluoro-4-(4-methylphenyl)benzonitrile is an organic compound characterized by its unique structural features, including a fluorine atom and a 4-methylphenyl group attached to a benzonitrile backbone. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and biological interactions.

- Molecular Formula : C14H10FN

- IUPAC Name : this compound

- Molecular Weight : 225.24 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the fluorine atom enhances the compound's lipophilicity and binding affinity, which can modulate the activity of enzymes and receptors. The nitrile group may also participate in hydrogen bonding, further influencing its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of benzonitrile, including this compound, can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and modulation of cell signaling pathways .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, showing potential against various bacterial strains, which could be beneficial in developing new antibiotics .

- Neuroprotective Effects : There is emerging evidence suggesting that compounds similar to this compound may play a role in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's disease .

Antitumor Studies

In a recent study, derivatives of benzonitrile were tested for their cytotoxic effects on melanoma cells. The results indicated that this compound could significantly inhibit cell proliferation and induce apoptosis through ROS-mediated pathways. The study utilized B16F10 melanoma cells to assess the compound's efficacy, highlighting its potential as an anticancer agent .

Antimicrobial Evaluations

Another investigation focused on the antimicrobial properties of various benzonitrile derivatives. The findings revealed that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. This suggests that modifications to the benzonitrile structure can enhance antimicrobial efficacy, paving the way for new therapeutic agents .

Neuroprotective Research

Research into neuroprotective properties has shown that compounds similar to this compound can inhibit amyloid-beta peptide accumulation, which is implicated in Alzheimer's disease pathology. This effect was linked to the compound's ability to modulate signaling pathways involved in neuronal survival and apoptosis prevention .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Fluorobenzonitrile | Lacks 4-methylphenyl group | Moderate antimicrobial activity |

| 4-Methylbenzonitrile | Lacks fluorine atom | Limited antitumor effects |

| 4-Fluorobenzonitrile | Similar structure without methyl group | Lower binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.